molecular formula C17H21NO4S B2636054 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034364-36-6

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2636054
CAS No.: 2034364-36-6
M. Wt: 335.42
InChI Key: WCTQCRYIVUOHSY-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide ( 2034364-36-6) is a synthetic organic compound of interest in chemical and pharmaceutical research. This acetamide derivative features a molecular architecture that combines a thiophene ring, an o-tolyloxy (ortho-methylphenoxy) group, and a polar hydroxyethoxy chain. The thiophene moiety is a common pharmacophore in medicinal chemistry, often associated with biological activity , while the polyethylene glycol-like hydroxyethoxy fragment can enhance aqueous solubility. This specific structural combination suggests potential as a valuable intermediate or building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Researchers may explore its utility in developing compounds for various applications. Structurally related acetamides have been investigated for their anti-inflammatory and anti-arthritic properties , while other thiophene-containing molecules are studied for their enzyme inhibitory effects . The presence of the ether and amide linkages also makes it a candidate for research in polymer chemistry and material science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-5-2-3-6-14(13)22-12-17(20)18-11-15(21-9-8-19)16-7-4-10-23-16/h2-7,10,15,19H,8-9,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTQCRYIVUOHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound integrates a hydroxyethoxy group, a thiophene ring, and an o-tolyloxy acetamide moiety, indicating potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C_{15}H_{19}N_{1}O_{3}S
  • Molecular Weight : 295.38 g/mol

Structural Features

FeatureDescription
Hydroxyethoxy GroupEnhances solubility and potential interactions with biological targets
Thiophene RingContributes to electronic properties and biological activity
O-Tolyloxy Acetamide MoietyProvides additional functionalization for receptor interactions

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.
  • Receptor Interaction : It can bind to cell surface receptors, influencing downstream signaling pathways that are critical in various physiological processes.
  • Gene Expression Modulation : Interaction with nucleic acids may affect gene expression and protein synthesis, indicating its potential as a therapeutic agent in diseases characterized by dysregulated gene activity.

1. Enzyme Inhibition Studies

Research has demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent.

2. Antimicrobial Activity

A study investigated the antimicrobial properties of related thiophene derivatives, revealing significant activity against various bacterial strains. The presence of the thiophene ring was linked to enhanced antimicrobial efficacy, suggesting that this compound may also possess similar properties .

3. Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines showed that compounds with similar structures can induce apoptosis in malignant cells. The mechanism was associated with the modulation of apoptotic pathways, indicating potential applications in cancer therapy.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of COX and LOX enzymes linked to inflammation
Antimicrobial EffectsSignificant activity against bacterial strains
CytotoxicityInduction of apoptosis in cancer cell lines

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the interaction between the compound and specific enzymes or receptors.
  • In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

Comparison with Similar Compounds

Thiophene-Containing Acetamides
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structure: Features dual thiophen-2-yl groups and a nitrile substituent. Synthesis: Involves converting 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . Comparison: The absence of a hydroxyethoxy group in this compound likely reduces hydrophilicity compared to the target molecule.
  • N-(thiophen-2-ylmethyl)acetamide ():

    • Structure : Contains a thiophen-2-ylmethyl group directly attached to the acetamide nitrogen.
    • Key Difference : Lacks the o-tolyloxy and hydroxyethoxy substituents, resulting in simpler steric and electronic profiles .
o-Tolyl/O-Tolyloxy-Substituted Acetamides
  • N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ():
    • Structure : Incorporates an o-toluidine-derived substituent and an adamantane group.
    • Synthesis : Utilizes o-toluidine in a multi-step process involving oxalyl chloride activation .
    • Comparison : The adamantane group confers high lipophilicity, whereas the target compound’s hydroxyethoxy group may enhance aqueous solubility.
Thioxoacetamide Derivatives ():
  • Examples: Compounds 9–13 (e.g., 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide).
  • Structure : Feature thioxo (C=S) groups and diverse aromatic substituents (e.g., 4-chlorophenyl, 5-nitro-2-furyl).
  • Key Differences : The thioxo group increases electrophilicity compared to the target compound’s acetamide backbone. Melting points for these derivatives range from 147–207°C, suggesting high crystallinity due to planar aromatic systems .
Hydrophilicity and Solubility
  • The hydroxyethoxy group in the target compound is expected to enhance water solubility compared to analogs with non-polar substituents (e.g., adamantane in or chloroaryl groups in ).
  • N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (): Substituents like naphthalen-1-yl (3a) or phenoxy (3c) influence IC50 values in biological assays (69–87 µM for α-glucosidase inhibition). The o-tolyloxy group in the target compound may similarly modulate steric interactions in enzyme binding .
Spectroscopic Characteristics
  • Thiophene-containing acetamides (e.g., ) exhibit distinct ¹H NMR signals for thiophene protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR). The target compound’s o-tolyloxy group would introduce additional aromatic peaks (δ 6.5–7.2 ppm) .

Data Table: Key Properties of Structural Analogs

Compound Name / ID Substituents Melting Point (°C) Yield (%) Biological Activity (IC50) Reference
Compound 9 () 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 N/A
Compound 3a () Naphthalen-1-yl, 4-methoxyphenyl N/A N/A 69 µM (α-glucosidase)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophen-2-yl, nitrile N/A N/A N/A
N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl N/A N/A N/A

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